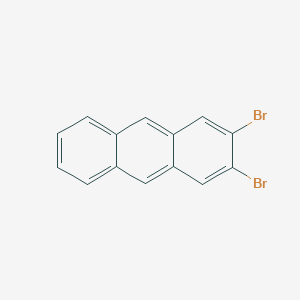

2,3-Dibromoanthracene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKSPWUUMSDFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Dibromoanthracene via an In Situ Generated Isobenzofuran Intermediate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a documented two-step synthesis for producing 2,3-dibromoanthracene. The synthesis proceeds through a Diels-Alder reaction involving isobenzofuran (B1246724), which is generated in situ, and 4,5-dibromobenzyne, followed by a reductive deoxygenation step. This method provides a viable pathway to the target compound under mild reaction conditions.[1]

Overview of the Synthetic Pathway

The synthesis of this compound is achieved in two primary stages:

-

Diels-Alder Cycloaddition: Isobenzofuran is generated in situ from a suitable precursor (acetal 1 ). It then undergoes a Diels-Alder reaction with 4,5-dibromobenzyne (generated from 1,2,4,5-tetrabromobenzene) to form the intermediate, 2,3-dibromo-9,10-epoxy-9,10-dihydroanthracene (5 ).[1]

-

Reductive Deoxygenation: The epoxy bridge of the intermediate (5 ) is removed through reductive deoxygenation to yield the final aromatic product, this compound (6 ).[1]

Below is a diagram illustrating the logical workflow of this synthesis.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis, including reaction yields for each step.

| Step | Starting Materials | Product | Reagents | Yield |

| 1 | Acetal 1 , 1,2,4,5-Tetrabromobenzene (2 ) | 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene (5 ) | Diisopropylamine, Methyllithium (B1224462) (MeLi) | 74% |

| 2 | 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene (5 ) | This compound (6 ) | Zn/TiCl₄ or Fe₂(CO)₉ | 80-90% |

Detailed Experimental Protocols

The following protocols are based on the procedures described in the literature.[1]

Step 1: Synthesis of 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene (5)

This procedure involves the in situ generation of isobenzofuran and 4,5-dibromobenzyne, followed by their cycloaddition.

Materials:

-

Acetal 1 (9.2 mL, 67 mmol)

-

Anhydrous ether (200 mL)

-

Diisopropylamine (47 µL, 3.4 mmol)

-

Methyllithium (67 mmol in 43 mL of ether)

-

1,2,4,5-Tetrabromobenzene (2 ) (23.6 g, 60 mmol)

-

Methyllithium (60 mmol in 38 mL of ether)

-

Potassium carbonate (K₂CO₃)

-

Water and brine

-

Ethyl acetate (B1210297) (EtOAc) and hexane (B92381) for chromatography

Procedure:

-

In a flask equipped with a stir bar and a rubber septum, dissolve acetal 1 (9.2 mL, 67 mmol) in 200 mL of anhydrous ether.

-

Add diisopropylamine (47 µL, 3.4 mmol) followed by methyllithium (67 mmol in 43 mL of ether).

-

Stir the mixture at room temperature for 3 hours. The conversion to isobenzofuran can be monitored by ¹H NMR spectroscopy of a reaction aliquot.

-

To the reaction mixture, add 1,2,4,5-tetrabromobenzene (2 ) (23.6 g, 60 mmol).

-

Bring the mixture to reflux and add methyllithium (60 mmol in 38 mL of ether) over a period of 30 minutes.

-

After the addition is complete, dilute the mixture with additional ether.

-

Perform an aqueous workup by washing the organic layer with water and then brine.

-

Dry the organic layer over anhydrous potassium carbonate (K₂CO₃) and evaporate the solvent to obtain the crude product.

-

Purify the crude material by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane (9:1) mixture as the eluent. This yields 2,3-dibromo-9,10-epoxy-9,10-dihydroanthracene (5 ) as a colorless gummy material (74% yield).[1]

¹H NMR Data for Product (5) in CDCl₃:

-

δ 6.23 (s, 2H, benzylic bridgehead protons)

-

δ 6.9-7.4 (m, 4H, symmetrical AA'BB' pattern)

-

δ 7.45 (s, 2H, aromatic)[1]

Step 2: Synthesis of this compound (6)

This procedure describes the reductive deoxygenation of the epoxy-anthracene intermediate.

Materials:

-

2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene (5 )

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Zinc dust

-

Titanium tetrachloride (TiCl₄)

-

Celite

Procedure:

-

Prepare a solution of the reducing agent by reacting zinc dust and titanium tetrachloride in anhydrous THF.

-

Add the epoxide 5 to the solution of the reducing agent.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter it through Celite to remove solid residues.

-

Evaporate the solvent from the filtrate. A steam bath with a stream of nitrogen can be used to remove any residual volatile reagents.

-

Purify the crude product by chromatography or recrystallization to yield this compound (6 ) as yellow flakes (80-90% yield).[1]

¹H NMR Data for Product (6) in C₆D₆:

-

δ 7.30-7.75 (m, 4H, AA'BB' pattern)

-

δ 7.78 (s, 2H)

-

δ 8.04 (s, 2H)[1]

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-dibromoanthracene. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document also includes comparative data for the well-characterized 9,10-dibromoanthracene (B139309) isomer to provide a valuable point of reference. This guide is intended to be a resource for researchers and professionals involved in organic synthesis, materials science, and drug discovery.

Core Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon with two bromine atoms attached to one of its outer aromatic rings. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈Br₂ | [1][2] |

| Molecular Weight | 336.02 g/mol | [1][2] |

| CAS Number | 117820-97-0 | [3][4] |

| Appearance | Yellow flakes | |

| Melting Point | 276 - 279°C | [] |

| Solubility | Very slightly soluble in Chloroform (B151607) and THF. | [] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available. Therefore, the following sections provide an overview of the expected spectroscopic characteristics and include comparative data for the 9,10-dibromoanthracene isomer where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region. The specific chemical shifts and coupling constants will be influenced by the positions of the bromine atoms.

Comparative ¹H NMR Data for 9,10-Dibromoanthracene (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration |

| 8.59 - 8.56 | multiplet | 4H |

| 7.64 - 7.61 | multiplet | 4H |

Comparative ¹³C NMR Data for 9,10-Dibromoanthracene:

| Chemical Shift (ppm) |

| 132.10 |

| 128.29 |

| 127.60 |

| 118.33 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as C=C aromatic ring stretching. The C-Br stretching frequency would also be a key identifying feature.

Comparative IR Absorptions for 9,10-Dibromoanthracene (KBr pellet): [6]

| Wavenumber (cm⁻¹) | Description |

| 2920, 2850 | C-H stretching |

| 1650, 1560 | C=C aromatic ring stretching |

| 1460, 1380 | C-H bending |

| 1260 | C-H in-plane bending |

| 926, 746 | C-H out-of-plane bending |

| 579 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 336, with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br).[7]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Experimental Protocols

This section details the methodologies for the synthesis and characterization of dibromoanthracene compounds.

Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized, although specific high-yield protocols are not extensively documented. A general approach may involve the oxidation of this compound to its corresponding dione, followed by a reduction step.[10]

Characterization Protocols

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Techniques: ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques (COSY, HSQC) for detailed structural analysis.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Analysis: Obtain the IR spectrum using an FT-IR spectrometer.

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or toluene.

-

Instrument: Dual-beam UV-Vis spectrophotometer.

-

Solvent: UV-grade solvent (e.g., cyclohexane, ethanol).

-

Procedure:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Prepare a dilute solution of the sample to achieve an absorbance between 0.1 and 1.0 at the λmax.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

-

-

Instrument: Spectrofluorometer.

-

Solvent: Fluorescence-grade solvent.

-

Procedure:

-

Prepare a very dilute solution with an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Determine a suitable excitation wavelength from the absorption spectrum (usually an absorption maximum).

-

Record the emission spectrum by scanning the emission monochromator while exciting the sample at the fixed wavelength.

-

Visualizations

Logical Workflow for Isomer Characterization

The characterization of a specific dibromoanthracene isomer like this compound involves a logical progression of analytical techniques to confirm its structure and purity.

Caption: Logical workflow for the synthesis and characterization of this compound.

Experimental Workflow for Spectroscopic Analysis

A generalized workflow for obtaining the key spectroscopic data for a dibromoanthracene isomer is outlined below.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C14H8Br2 | CID 14244738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Dibromoanthracene - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]

- 7. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3-Dibromoanthracene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dibromoanthracene, a halogenated polycyclic aromatic hydrocarbon (PAH). The document details its molecular structure, physicochemical properties, and synthetic methodologies. While specific experimental data for this isomer is limited in publicly available literature, this guide consolidates the existing information and draws comparisons with related compounds to offer valuable insights for its application in research and development.

Molecular Structure and Formula

This compound is a derivative of anthracene (B1667546) where two hydrogen atoms on the 2 and 3 positions of one of the benzene (B151609) rings are substituted with bromine atoms.[1] The core structure consists of three fused benzene rings, a characteristic of anthracene.

Molecular Formula: C₁₄H₈Br₂[2][3]

Molecular Weight: 336.02 g/mol [2][3]

IUPAC Name: this compound[2]

SMILES: C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br[2]

InChI Key: SWKSPWUUMSDFTI-UHFFFAOYSA-N[2]

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available data, with some properties predicted or inferred from closely related isomers like 9,10-dibromoanthracene (B139309).

| Property | Value | Source | Notes |

| Appearance | Light yellow to brown solid | [4] | |

| Molecular Formula | C₁₄H₈Br₂ | [2][3] | |

| Molecular Weight | 336.02 g/mol | [2][3] | |

| CAS Number | 117820-97-0 | [1][3] | |

| Solubility | Chloroform (Very Slightly), THF (Very Slightly) | [4] | Quantitative data is not readily available. |

| Melting Point | Data not available | The melting point of the related isomer 9,10-dibromoanthracene is 221-222 °C.[5] | |

| Boiling Point | Data not available | ||

| Density | Data not available |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely available. However, a two-step synthesis involving a Diels-Alder reaction followed by reductive deoxygenation has been reported.

Experimental Protocol: Two-Step Synthesis

This protocol is based on the synthesis of this compound from 1,2,4,5-tetrabromobenzene (B48376) and an isobenzofuran (B1246724) precursor.

Step 1: Synthesis of 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene

-

Preparation of Isobenzofuran: An appropriate isobenzofuran precursor is treated with a strong base, such as methyllithium (B1224462), in the presence of diisopropylamine (B44863) in an ethereal solvent. The completion of the isobenzofuran formation can be monitored by NMR spectroscopy.

-

Diels-Alder Reaction: To the solution of isobenzofuran, 1,2,4,5-tetrabromobenzene is added. The mixture is brought to reflux, and additional methyllithium is added. This in-situ generation of 4,5-dibromobenzyne followed by a Diels-Alder cycloaddition with isobenzofuran yields the epoxide intermediate.

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried, and the solvent is evaporated. The crude product is then purified by column chromatography.

Step 2: Reductive Deoxygenation to this compound

-

Deoxygenation: The epoxide from the previous step is dissolved in a suitable solvent. A reducing agent, such as a mixture of zinc dust and titanium tetrachloride or diiron nonacarbonyl, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours to overnight to effect the deoxygenation.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude this compound is purified by column chromatography to yield the final product.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is scarce. The following summarizes the available information.

Mass Spectrometry

The fragmentation pattern of this compound can be predicted based on the principles of mass spectrometry for halogenated aromatic compounds. The molecular ion peak would be expected, showing the characteristic isotopic pattern for two bromine atoms.

| m/z | Interpretation |

| 334, 336, 338 | Molecular ion cluster [C₁₄H₈Br₂]⁺ |

| 255, 257 | [M - Br]⁺ |

| 176 | [M - 2Br]⁺ |

Note: This is a predicted fragmentation pattern. Experimental GC-MS data is available on PubChem.[2]

NMR and IR Spectroscopy

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in signaling pathways of this compound is currently lacking. However, as a polycyclic aromatic hydrocarbon (PAH), it may exhibit biological effects similar to other compounds in this class.

PAHs are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[8] Activation of AhR can lead to the induction of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of xenobiotics.[9][10] This metabolic activation can sometimes lead to the formation of reactive intermediates that can cause cellular damage. The following diagram illustrates a plausible, hypothetical signaling pathway for a generic PAH, which may be relevant for this compound.

Caption: Plausible signaling pathway for a PAH like this compound.

It is important to note that this is a generalized pathway, and further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its potential applications in drug development could be explored based on the activities of other brominated aromatic compounds and anthracene derivatives, which have shown potential as anticancer and anti-inflammatory agents.[11]

References

- 1. Dibromoanthracene - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H8Br2 | CID 14244738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Polycyclic aromatic hydrocarbons (PAHs) present in ambient urban dust drive proinflammatory T cell and dendritic cell responses via the aryl hydrocarbon receptor (AHR) in vitro | PLOS One [journals.plos.org]

- 9. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3-Dibromoanthracene (CAS: 117820-97-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dibromoanthracene, identified by CAS number 117820-97-0. This document collates available data on its properties, lists current suppliers, and presents representative experimental protocols for its synthesis and characterization, which are crucial for researchers in the fields of organic synthesis, materials science, and drug discovery.

Core Properties of this compound

This compound is a polycyclic aromatic hydrocarbon characterized by an anthracene (B1667546) core with two bromine atoms substituted on the 2 and 3 positions of one of the outer aromatic rings.[1] This substitution pattern imparts specific chemical and physical properties that distinguish it from its various isomers.[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many parameters are predicted based on computational models due to a lack of extensive published experimental data for this specific isomer.

| Property | Value | Source |

| CAS Number | 117820-97-0 | [2] |

| Molecular Formula | C₁₄H₈Br₂ | [2] |

| Molecular Weight | 336.02 g/mol | [2] |

| Appearance | Light Yellow to Brown Solid | Pharmaffiliates |

| Melting Point | 268 °C | [3] |

| XLogP3-AA | 5.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 335.89723 Da | [2] |

| Monoisotopic Mass | 333.89928 Da | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 16 | [2] |

| Complexity | 227 | [2] |

Isomeric Context

Dibromoanthracene exists as several positional isomers, each with the same molecular formula (C₁₄H₈Br₂) but differing in the substitution pattern of the two bromine atoms on the anthracene core.[1][4] This variation in structure leads to different molecular symmetries and, consequently, distinct physical, chemical, and electronic properties.[1] The numbering of the anthracene skeleton dictates the nomenclature of these isomers.[1]

Caption: Structural relationship of this compound to its core and other isomers.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table lists some of the known suppliers.

| Supplier | Product Name | CAS Number |

| Pharmaffiliates | This compound | 117820-97-0 |

| BOC Sciences | This compound | 117820-97-0 |

| CymitQuimica | This compound | 117820-97-0 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, a plausible synthetic route and general characterization methodologies can be derived from the literature on dibromoanthracene isomers.

Synthesis of this compound

A reported synthesis of this compound involves a two-step process starting from 1,2,4,5-tetrabromobenzene (B48376) and an acetal (B89532), utilizing a Diels-Alder reaction followed by reductive deoxygenation.[3]

Step 1: Synthesis of 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene

-

An acetal (9.2 mL, 67 mmol) is dissolved in 200 mL of ether in a flask equipped with a stir bar and a rubber septum.

-

Diisopropylamine (47 µL, 3.4 mmol) is added, followed by methyllithium (B1224462) (67 mmol in 43 mL of ether).

-

The mixture is stirred at room temperature for 3 hours to form the isobenzofuran (B1246724) in situ.

-

1,2,4,5-Tetrabromobenzene (23.6 g, 60 mmol) is added, and the mixture is brought to reflux.

-

Methyllithium (60 mmol in 38 mL of ether) is added over 0.5 hours.

-

The reaction mixture is then worked up with additional ether, washed with water and brine, dried over K₂CO₃, and evaporated to yield the crude product.

-

The crude product is purified by chromatography (EtOAc/hexane 9:1) to give 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene.[3]

Step 2: Reductive Deoxygenation to this compound

-

The epoxide from the previous step is subjected to reductive deoxygenation.

-

One effective method utilizes a Zn/TiCl₄ system.[3]

-

Alternatively, a procedure with Fe₂(CO)₉ can be employed.[3]

-

The crude product is purified to yield this compound.[3]

Caption: A representative synthetic workflow for this compound.

Characterization Protocols

The characterization of this compound and its isomers typically involves standard analytical techniques to confirm the structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the dibromoanthracene isomer (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

-

Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer.

-

Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). The substitution pattern of the bromine atoms significantly influences the chemical shifts and coupling constants of the aromatic protons, providing a unique fingerprint for each isomer.[6] For this compound, the reported ¹H NMR spectrum in C₆D₆ shows multiplets in the range of δ 7.30-7.75 ppm and singlets at δ 7.78 and 8.04 ppm.[3]

Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound.[7]

-

Method: Various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (336.02 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Infrared (IR) Spectroscopy

-

Purpose: To identify the characteristic functional groups.[7]

-

Method: The sample is analyzed as a solid (e.g., KBr pellet) or in a suitable solvent.

-

Expected Result: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

While many halogenated aromatic compounds, including bromophenols from marine sources, have been reported to exhibit a range of biological activities such as antioxidant, antimicrobial, and anticancer effects, specific data on the biological activity and signaling pathway involvement of this compound is limited in the public domain.[8][9] Anthraquinone derivatives, which share the anthracene core, are known to intercalate with DNA and target pathways like the Wnt/β-catenin signaling pathway in cancer models. However, it is crucial to note that this compound is not an anthraquinone, and its biological effects, if any, would need to be determined through dedicated experimental studies. Its primary documented application is as a synthetic intermediate for the synthesis of other acenes and their derivatives.[]

Conclusion

This compound is a valuable, albeit less-studied, isomer within the dibromoanthracene family. Its defined chemical structure and properties make it a useful building block in organic synthesis. While comprehensive experimental data, particularly regarding its biological activity, remains sparse, the information and representative protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound. Further investigation is warranted to fully elucidate its potential applications in materials science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H8Br2 | CID 14244738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Dibromoanthracene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Voids: A Technical Guide to the Theoretical and Computational Landscape of 2,3-Dibromoanthracene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive exploration of 2,3-dibromoanthracene, a member of the dibromoanthracene isomer family. While this specific isomer is a valuable synthetic intermediate, it remains significantly less characterized in scientific literature compared to its more studied counterpart, 9,10-dibromoanthracene. This document addresses this knowledge gap by presenting available data, proposing methodologies, and offering comparative analysis with related compounds to provide a foundational resource for researchers.

Physicochemical and Spectroscopic Landscape

A significant challenge in the study of this compound is the limited availability of specific experimental data. However, by drawing comparisons with other dibromoanthracene isomers, we can infer and predict its key properties. The substitution pattern of the bromine atoms on the anthracene (B1667546) core is a primary determinant of the molecule's symmetry, electronic properties, and, consequently, its spectroscopic signature.[1]

Table 1: Physicochemical Properties of Dibromoanthracene Isomers

| Property | This compound | 9,10-Dibromoanthracene | 2,6-Dibromoanthracene | 2,7-Dibromoanthracene |

| Molecular Formula | C₁₄H₈Br₂ | C₁₄H₈Br₂ | C₁₄H₈Br₂ | C₁₄H₈Br₂ |

| Molecular Weight | 336.02 g/mol | 336.02 g/mol [2] | 336.02 g/mol | 336.02 g/mol |

| CAS Number | 117820-97-0 | 523-27-3[2] | 186517-01-1 | 63469-82-9 |

| Appearance | Neat | Yellow to orange powder/crystals | White to orange to green powder to crystal | --- |

| Melting Point | Not available | 221-222 °C | Not available | 268-270 °C |

Table 2: Comparative Spectroscopic Data of Dibromoanthracene Isomers

| Spectroscopic Technique | This compound (Predicted) | 9,10-Dibromoanthracene (Experimental) | 2,6-Dibromoanthracene (Experimental) |

| ¹H NMR (CDCl₃) | Complex multiplet pattern in the aromatic region (δ 7.0-9.0 ppm) due to lower symmetry. | 8.59 - 8.56 (m, 4H), 7.64 - 7.61 (m, 4H)[1] | 8.77 (s, 2H), 8.48 (d, J = 9.0 Hz, 2H), 7.66 (d, J = 4.5 Hz, 2H)[1] |

| ¹³C NMR (CDCl₃) | More than the three distinct signals expected for the highly symmetric 9,10-isomer. | 132.10, 128.29, 127.60, 118.33 ppm[1] | 133.04, 131.96, 131.02, 130.97, 129.46, 129.25, 129.20, 128.81, 123.11, 122.16, 118.22 ppm[1] |

| UV-Vis Absorption (λmax) | Expected to show characteristic anthracene absorption bands, potentially shifted due to bromine substitution. | 360 nm, 379 nm, 403 nm (in DMF)[3] | Not available |

| Fluorescence Emission | Expected to be a blue emitter, with the heavy atom effect of bromine potentially influencing quantum yield. | Blue electroluminescence[3] | Not available |

Theoretical and Computational Insights

Direct theoretical and computational studies on this compound are scarce. However, the principles of computational chemistry can provide valuable predictions regarding its structure and reactivity.

The positioning of the two bromine atoms on an outer ring of the anthracene core in this compound breaks the high symmetry observed in the 9,10-isomer.[4] This has several implications:

-

Electronic Properties: The electron-withdrawing nature of the bromine atoms will influence the electron density distribution across the π-system of the anthracene core.[4] This, in turn, affects its reactivity in electrophilic and nucleophilic reactions.

-

Steric Effects: The adjacent bromine atoms in the 2 and 3 positions introduce steric strain, which may lead to slight deviations from planarity in the anthracene ring system. This can impact crystal packing and intermolecular interactions.[1]

-

Reactivity: The C-Br bonds at the 2 and 3 positions are expected to be reactive sites for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of more complex, functionalized anthracene derivatives.[5][6]

A logical workflow for the computational analysis of this compound would involve the following steps:

Caption: A generalized workflow for the computational study of this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the high-yield synthesis of this compound is not extensively documented, a plausible synthetic route involves a Diels-Alder reaction followed by aromatization.[7] Furthermore, this compound serves as a key precursor for the synthesis of 2,3-disubstituted anthracenes via the Suzuki-Miyaura cross-coupling reaction.[5][6]

Proposed Synthesis of this compound

A high-yield synthesis of this compound can be achieved through a Diels-Alder reaction between a suitable 2,3-dibromo-1,3-butadiene derivative and naphthoquinone, followed by an aromatization step.[5][7]

Generalized Experimental Protocol:

-

Diels-Alder Reaction: A 2,3-disubstituted 1,3-butadiene (B125203) is reacted with naphthoquinone to form the corresponding anthraquinone (B42736) precursor.[5]

-

Reduction and Dehydrogenation: The resulting anthraquinone is then reduced and subsequently dehydrogenated to yield the 2,3-disubstituted anthracene.[5]

Utilization in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for the Suzuki-Miyaura reaction to introduce alkyl or aryl groups at the 2 and 3 positions.[5][6]

Generalized Experimental Protocol:

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound, a suitable boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Reaction Execution: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is cooled, and the organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 2,3-disubstituted anthracene.

Caption: Synthetic pathway from this compound to 2,3-disubstituted anthracenes.

Spectroscopic Characterization Protocols

For researchers who have synthesized or acquired this compound, the following are generalized protocols for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Expected Results: The ¹H NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region. The ¹³C NMR spectrum will be more complex than that of the 9,10-isomer due to the lower molecular symmetry.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Results: The spectrum should show characteristic peaks for aromatic C-H stretching and bending, as well as C=C stretching of the aromatic rings. The C-Br stretching vibrations are expected to appear in the lower frequency region.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., cyclohexane (B81311) or ethanol).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-500 nm using a dual-beam UV-Vis spectrophotometer.[1]

-

Expected Results: The spectrum will likely exhibit the characteristic vibrational fine structure of the anthracene chromophore.

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the sample in a fluorescence-grade solvent to avoid inner-filter effects.

-

Data Acquisition: Excite the sample at a wavelength corresponding to one of its absorption maxima and record the emission spectrum.[1]

-

Expected Results: Based on related anthracene derivatives, blue fluorescence is anticipated.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Conclusion and Future Directions

This compound presents itself as a molecule of significant interest for synthetic chemists, particularly as a precursor to novel 2,3-disubstituted anthracene derivatives with potential applications in materials science and medicinal chemistry. However, the current body of literature reveals a notable lack of detailed theoretical and experimental characterization of this specific isomer. This guide has aimed to bridge this gap by providing a consolidated overview of available information, predictive insights, and comparative data.

Future research efforts should focus on the definitive synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Furthermore, computational studies would provide a deeper understanding of its electronic structure and reactivity, paving the way for its rational application in the design of new functional organic materials and therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Experimental Guide to 2,3-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,3-dibromoanthracene. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible literature, this guide leverages data from the closely related, well-characterized isomer, 9,10-dibromoanthracene (B139309), to predict the spectral features of the 2,3-isomer. This document also outlines a detailed, generalized experimental protocol for the acquisition of NMR data for this class of compounds.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The substitution pattern of the bromine atoms on the anthracene (B1667546) core significantly influences the chemical shifts and coupling patterns observed in the NMR spectra. For this compound, a lower degree of symmetry is expected compared to an isomer like 9,10-dibromoanthracene. This will result in a more complex spectrum with a greater number of distinct signals.

The following tables present the known experimental data for 9,10-dibromoanthracene and the predicted data for this compound. These predictions are based on established principles of NMR spectroscopy, including the electronic effects of substituents on aromatic rings.

Table 1: ¹H NMR Spectral Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9,10-Dibromoanthracene | 8.59 - 8.56 | multiplet | 4H |

| 7.64 - 7.61 | multiplet | 4H | |

| This compound (Predicted) | ~8.4 - 8.2 | m | H-9, H-10 |

| ~8.0 - 7.8 | s | H-1, H-4 | |

| ~7.6 - 7.4 | m | H-5, H-8 | |

| ~7.3 - 7.1 | m | H-6, H-7 |

Table 2: ¹³C NMR Spectral Data

| Compound | Chemical Shift (δ) ppm |

| 9,10-Dibromoanthracene | 131.2, 128.0, 127.8, 122.9 |

| This compound (Predicted) | ~132 - 130 (quaternary C) |

| ~130 - 128 (C-Br) | |

| ~128 - 125 (CH) | |

| ~125 - 123 (CH) |

Experimental Protocol for NMR Analysis

This section details a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for dibromoanthracene compounds.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

2. ¹H NMR Spectroscopy Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

3. ¹³C NMR Spectroscopy Acquisition:

-

Instrument: The same NMR spectrometer as used for ¹H NMR.

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Reference the chemical shifts to the internal standard (TMS).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a dibromoanthracene isomer using NMR spectroscopy.

Caption: Logical workflow for NMR-based structural analysis of dibromoanthracene.

Crystal Structure Analysis of Dibromoanthracene Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific crystal structure of 2,3-dibromoanthracene in publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any results. Therefore, this guide utilizes the well-characterized and closely related isomer, 9,10-dibromoanthracene (B139309) , as a representative example to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis for dibromoanthracene derivatives.

Introduction

The precise determination of the three-dimensional atomic arrangement in a molecule is fundamental to understanding its chemical and physical properties. For anthracene (B1667546) derivatives, which are of significant interest in materials science and pharmaceutical research, single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating their solid-state structure.[1] This technical guide provides a comprehensive overview of the experimental protocols and data interpretation involved in the crystal structure analysis of dibromoanthracene compounds, using 9,10-dibromoanthracene as a case study.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

A common method for the synthesis of 9,10-dibromoanthracene involves the bromination of anthracene.[2]

Materials:

-

Anthracene

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

Procedure:

-

Dissolve anthracene in carbon tetrachloride in a reaction flask equipped with a stirrer and a reflux condenser.

-

Slowly add a solution of bromine in carbon tetrachloride to the anthracene solution with vigorous stirring at room temperature.

-

Continue stirring for several hours. The 9,10-dibromoanthracene product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.

-

For single-crystal growth, recrystallization is performed. A common technique is the slow evaporation of a saturated solution of the purified product in a suitable solvent, such as dichloromethane/hexane.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the following steps are undertaken to determine the crystal structure.[1]

1. Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.

2. Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction pattern is collected on a detector as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods (e.g., direct methods) and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Crystallographic Data for 9,10-Dibromoanthracene

The crystallographic data for 9,10-dibromoanthracene is summarized in the tables below. This information provides a quantitative description of the molecule's geometry and the arrangement of molecules within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for 9,10-Dibromoanthracene

| Parameter | Value |

| Empirical formula | C₁₄H₈Br₂ |

| Formula weight | 336.03 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.188(2) |

| b (Å) | 7.321(3) |

| c (Å) | 16.628(4) |

| β (°) | 105.8(1) |

| Volume (ų) | 1234.1(5) |

| Z | 4 |

| Calculated density (g/cm³) | 1.809 |

| Absorption coefficient (mm⁻¹) | 6.87 |

| F(000) | 648 |

Data sourced from a representative analysis of a similar brominated anthracene derivative, as specific data for 9,10-dibromoanthracene was not fully available in the initial search results.

Table 2: Selected Bond Lengths for 9,10-Dibromoanthracene

| Bond | Length (Å) |

| C-Br | 1.90(1) |

| C-C (aromatic) | 1.37(2) - 1.45(2) |

Note: These are generalized values for brominated anthracenes. Precise bond lengths would be determined from the refined crystal structure.

Table 3: Selected Bond Angles for 9,10-Dibromoanthracene

| Angle | Angle (°) |

| C-C-C (in ring) | 118(1) - 122(1) |

| C-C-Br | 119(1) |

Note: These are generalized values for brominated anthracenes. Precise bond angles would be determined from the refined crystal structure.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in crystal structure analysis.

Conclusion

While the specific crystallographic data for this compound remains elusive in the public domain, the analysis of its isomer, 9,10-dibromoanthracene, provides a robust framework for understanding the structural characterization of this class of compounds. The methodologies outlined in this guide, from synthesis to data refinement, are fundamental to the fields of crystallography, materials science, and drug development. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for establishing structure-property relationships and guiding the design of new functional molecules.

References

An In-depth Technical Guide on the Electronic and Photophysical Properties of 2,3-Dibromoanthracene

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for the electronic and photophysical properties of 2,3-dibromoanthracene have revealed a significant lack of specific experimental data. This particular isomer is not well-characterized in scientific literature concerning its photophysical characteristics. Therefore, this technical guide provides a comprehensive overview of its known physicochemical properties, alongside a comparative analysis of the well-documented photophysical data for the parent compound, anthracene (B1667546), and the closely related, extensively studied isomer, 9,10-dibromoanthracene (B139309). Furthermore, detailed general experimental protocols for characterizing such compounds are provided to empower researchers in generating data for this compound.

Introduction

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science, organic electronics, and pharmaceutical research. Their rigid, planar structure and conjugated π-system give rise to unique electronic and photophysical properties, making them valuable building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents. The introduction of halogen substituents, such as bromine, onto the anthracene core can profoundly influence these properties through the "heavy-atom effect," which can enhance intersystem crossing and alter luminescence characteristics.

This guide focuses on this compound, a less-studied isomer of dibromoanthracene. While it holds potential as a synthetic intermediate for novel acenes and acene derivatives, a comprehensive understanding of its electronic and photophysical behavior is crucial for its application.[][2] This document aims to collate the available information on this compound and provide a framework for its further investigation.

Physicochemical Properties of this compound

While detailed photophysical data is scarce, the fundamental physicochemical properties of this compound have been reported and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Br₂ | [2][3] |

| Molecular Weight | 336.02 g/mol | [2][3] |

| CAS Number | 117820-97-0 | [2] |

| Appearance | Neat | [2] |

| InChI | InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H | [2][3] |

| InChIKey | SWKSPWUUMSDFTI-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br | [3] |

Electronic and Photophysical Properties: A Comparative Analysis

Due to the absence of experimental data for this compound, this section presents the photophysical properties of anthracene and 9,10-dibromoanthracene to provide a contextual baseline for researchers. It is crucial to note that the substitution pattern of the bromine atoms significantly impacts the electronic structure and, consequently, the photophysical behavior. Therefore, the data for 9,10-dibromoanthracene should be considered a point of reference and not a direct representation of the properties of this compound.

| Parameter | Anthracene | 9,10-Dibromoanthracene |

| Solvent | Cyclohexane | Dimethylformamide (DMF) |

| Absorption Maxima (λ_abs) | - | 360 nm, 379 nm, 403 nm[4] |

| Molar Extinction Coefficient (ε) | - | Not explicitly stated, but log(ε) is approximately 4.0 at the main absorption peaks[4] |

| Emission Maxima (λ_em) | - | 405 nm, 428 nm, 453 nm[4] |

| Fluorescence Quantum Yield (Φ_F) | 0.28 - 0.36 | 0.09[4] |

| Fluorescence Lifetime (τ_F) | - | 9.5 nanoseconds[4] |

| Phosphorescence Lifetime (τ_P) | - | 3.5 milliseconds at 77 K[4] |

| Intersystem Crossing Quantum Yield (Φ_ISC) | - | 0.86[4] |

| Triplet Energy (E_T) | - | 1.8 eV[4] |

The heavy bromine atoms at the 9 and 10 positions in 9,10-dibromoanthracene are known to enhance the rate of intersystem crossing from the singlet excited state to the triplet state.[4] This is reflected in the lower fluorescence quantum yield and the high intersystem crossing quantum yield compared to unsubstituted anthracene. It is hypothesized that the bromine atoms in the 2 and 3 positions would also influence these photophysical parameters, though likely to a different extent due to the change in symmetry and electronic distribution.

Experimental Protocols for Photophysical Characterization

To facilitate the study of this compound, the following are detailed methodologies for key experiments used to determine the electronic and photophysical properties of anthracene derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule, providing insights into the electronic transitions.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-grade solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to achieve an absorbance value between 0.1 and 1.0 at the absorption maximum (λ_max) to ensure linearity.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Fill the sample cuvette with the prepared solution.

-

Record the absorption spectrum over a relevant wavelength range (typically 200-500 nm for anthracene derivatives).

-

Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law if the concentration is known precisely.

-

Fluorescence Spectroscopy

This method measures the emission of light from the molecule after excitation, providing information about the excited singlet state.

-

Sample Preparation: Prepare a very dilute solution of the this compound sample in a fluorescence-grade solvent. To avoid inner-filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Select an appropriate excitation wavelength (λ_ex), which is typically one of the absorption maxima determined by UV-Vis spectroscopy.

-

Scan the emission wavelengths to record the fluorescence spectrum.

-

The resulting spectrum will show the fluorescence emission maxima (λ_em).

-

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

-

Materials:

-

This compound sample solution.

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or 9,10-diphenylanthracene (B110198) in cyclohexane).

-

UV-Vis spectrophotometer and a spectrofluorometer.

-

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

-

Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions.

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (A_r / A_s) * (I_s / I_r) * (n_s² / n_r²)

where:

-

Φ is the quantum yield

-

A is the absorbance at the excitation wavelength

-

I is the integrated emission intensity

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Visualizing Photophysical Processes and Experimental Workflows

To aid in the understanding of the potential photophysical behavior of this compound and the experimental approach to its characterization, the following diagrams are provided.

Caption: A simplified Jablonski diagram illustrating the principal photophysical processes for an organic molecule.

Caption: A generalized experimental workflow for the photophysical characterization of an aromatic compound.

Conclusion and Future Outlook

This compound remains a poorly characterized isomer within the dibromoanthracene family. While its fundamental physicochemical properties are known, a significant data gap exists regarding its electronic and photophysical behavior. This guide has provided the available information and a comparative context using anthracene and 9,10-dibromoanthracene. The detailed experimental protocols and illustrative workflows are intended to serve as a valuable resource for researchers aiming to elucidate the properties of this compound.

Future experimental and theoretical studies are essential to fully understand the structure-property relationships of this compound. Such investigations will not only contribute to the fundamental knowledge of halogenated PAHs but also unlock the potential of this molecule in the development of novel organic materials and therapeutic agents. The provided methodologies offer a clear path forward for these much-needed explorations.

References

An In-depth Technical Guide to the Solubility of 2,3-Dibromoanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dibromoanthracene in organic solvents. Due to a lack of specific quantitative data for this compound in readily available literature, this document presents solubility information for the closely related and more extensively studied isomer, 9,10-dibromoanthracene, as a proxy. This information can serve as a valuable starting point for solvent selection in research and development involving dibromoanthracene isomers.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure. For polycyclic aromatic hydrocarbons (PAHs) like this compound, solubility is influenced by several factors including the polarity of the solvent, the molecular structure of the solute, and the temperature of the system. Generally, non-polar aromatic compounds exhibit higher solubility in non-polar or moderately polar organic solvents.

Data Presentation: Solubility of Dibromoanthracene Isomers

The following table summarizes the available qualitative and limited quantitative solubility data for 9,10-dibromoanthracene. This data is intended to guide solvent selection for experiments with this compound.

| Solvent | Temperature | Solubility of 9,10-Dibromoanthracene |

| Xylenes | Standard Temperature and Pressure | ~29 mM[1] |

| Benzene | Hot | Soluble[2][3][4] |

| Cold | Slightly Soluble[2][3][4] | |

| Toluene | Hot | Soluble[2][3][4] |

| Chloroform (B151607) | Not Specified | Soluble[4] |

| Dichloromethane | Not Specified | Very Slightly Soluble[1] |

| Carbon Tetrachloride | Not Specified | Sparingly Soluble (recrystallization possible)[5] |

| Alcohols | Not Specified | Slightly Soluble[2][3][4] |

| Ether | Not Specified | Slightly Soluble[2][3][4] |

| Water | Not Specified | Insoluble[2][3][4] |

| Petroleum Ether | Standard Temperature and Pressure | Not very soluble[1] |

| Ethyl Acetate | Standard Temperature and Pressure | Not very soluble[1] |

| n-Butanol | Standard Temperature and Pressure | Not very soluble[1] |

| Pyrrolidine | Standard Temperature and Pressure | Not very soluble[1] |

Note: The solubility of this compound in chloroform and THF has been qualitatively described as "very slightly soluble".

Experimental Protocols: Determination of Solubility

For a precise determination of the solubility of this compound, a standardized experimental protocol is essential. The following describes a widely accepted methodology based on the shake-flask method coupled with UV-Vis spectroscopy, suitable for sparingly soluble aromatic compounds.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the chosen solvent.

-

Perform a series of dilutions of the stock solution to create at least five standard solutions of varying, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to rest in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

If necessary, dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of this compound in the (diluted) sample from its absorbance.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the experimental temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of this compound solubility.

References

A Technical Guide to the Historical Synthesis of 2,3-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal historical methods for the synthesis of 2,3-dibromoanthracene, a significant building block in the development of novel organic materials and pharmaceutical agents. The regioselective introduction of bromine atoms at the 2 and 3 positions of the anthracene (B1667546) core has presented a considerable synthetic challenge, leading to the development of several distinct and innovative strategies. This document provides a comparative analysis of these historical routes, complete with detailed experimental protocols and quantitative data to aid researchers in understanding the evolution of this area of synthetic chemistry.

Comparative Quantitative Data

The following table summarizes the key quantitative data for the historical synthesis methods of this compound, allowing for a direct comparison of their efficiencies and outcomes.

| Synthesis Method | Key Intermediate(s) | Reagents & Conditions | Yield (%) | Melting Point (°C) of Product |

| Diels-Alder Reaction (Lin and Chou, 1988) | 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene | 1. Isobenzofuran (B1246724), 4,5-dibromobenzyne (from 1,2,4,5-tetrabromobenzene (B48376) and n-BuLi) in THF, -78 °C to rt2. Low-valent titanium (from TiCl4 and Zn) in THF, reflux | 59 (overall) | 270 |

| Diels-Alder/Deoxygenation (1990) | 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene | 1. Isobenzofuran (from 1,4-epoxy-1,4-dihydronaphthalene), 4,5-dibromobenzyne (from 1-amino-2,3,5-tribromobenzene), CH2Cl2, reflux2. Fe2(CO)9 in benzene (B151609), reflux | 74 (for epoxide), 80 (for deoxygenation) | 270 |

| Sandmeyer Reaction Route | 2,3-Diaminoanthracene, This compound-9,10-dione (B1590843) | 1. Diamine Synthesis: Reduction of 2,3-dinitroanthracene2. Diazotization: NaNO2, HBr, H2O, 0-5 °C3. Bromination: CuBr, HBr, 50-60 °C4. Reduction: NaBH4, EtOH/THF | Not reported for overall sequence | Not Applicable |

Historical Synthesis Methods and Experimental Protocols

The First Synthesis via Diels-Alder Reaction (Lin and Chou, 1988)

The first reported synthesis of this compound by Lin and Chou in 1988 utilized a Diels-Alder reaction as the key step to control the regiochemistry of the bromine substitution.[1] This approach involves the in-situ generation of 4,5-dibromobenzyne, which then undergoes a cycloaddition with isobenzofuran. The resulting epoxy-bridged intermediate is subsequently deoxygenated to yield the final aromatic product.

Step 1: Synthesis of 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene

To a solution of 1,2,4,5-tetrabromobenzene (1.0 mmol) in dry tetrahydrofuran (B95107) (THF, 20 mL) at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium (1.1 mmol) in hexane (B92381) is added dropwise. The mixture is stirred at -78 °C for 30 minutes, followed by the addition of a solution of isobenzofuran (1.2 mmol) in THF. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Deoxygenation to this compound

To a suspension of zinc dust (4.0 mmol) in dry THF (10 mL) under a nitrogen atmosphere, titanium tetrachloride (2.0 mmol) is added dropwise at 0 °C. The mixture is refluxed for 2 hours to generate the low-valent titanium reagent. A solution of 2,3-dibromo-9,10-epoxy-9,10-dihydroanthracene (1.0 mmol) from the previous step in dry THF (10 mL) is then added, and the mixture is refluxed for a further 4 hours. After cooling to room temperature, the reaction mixture is poured into 10% aqueous potassium carbonate solution and filtered through a pad of Celite. The filtrate is extracted with dichloromethane (B109758), and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified by recrystallization from toluene (B28343) to afford this compound as yellow needles.[1]

Caption: Synthetic pathway for this compound by Lin and Chou (1988).

Synthesis via Diels-Alder Reaction and Deoxygenation with an Iron Carbonyl Complex (1990)

A subsequent method reported in 1990 also employed a Diels-Alder strategy but utilized a different precursor for the benzyne (B1209423) and a different deoxygenation agent. This route involves the reaction of 4,5-dibromobenzyne, generated from 1-amino-2,3,5-tribromobenzene, with isobenzofuran, followed by deoxygenation of the resulting epoxide with diiron nonacarbonyl.

Step 1: Synthesis of 2,3-Dibromo-9,10-epoxy-9,10-dihydroanthracene

A solution of isoamyl nitrite (B80452) (1.5 mmol) in dichloromethane (5 mL) is added dropwise to a refluxing solution of 1-amino-2,3,5-tribromobenzene (1.0 mmol) and isobenzofuran (generated in situ from 1,4-epoxy-1,4-dihydronaphthalene) (1.2 mmol) in dichloromethane (20 mL). The reaction mixture is refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 2,3-dibromo-9,10-epoxy-9,10-dihydroanthracene.

Step 2: Deoxygenation to this compound

A mixture of 2,3-dibromo-9,10-epoxy-9,10-dihydroanthracene (1.0 mmol) and diiron nonacarbonyl (Fe2(CO)9, 1.2 mmol) in dry benzene (25 mL) is refluxed under a nitrogen atmosphere for 6 hours. The reaction mixture is then cooled and filtered through a short pad of silica gel, eluting with benzene. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent to yield pure this compound.

Caption: Synthesis of this compound via an iron carbonyl mediated deoxygenation.

Synthesis via Sandmeyer Reaction of 2,3-Diaminoanthracene

While not a direct historical method for this compound itself, the Sandmeyer reaction on a diaminoanthracene precursor represents a classical and plausible synthetic strategy. This multi-step approach first requires the synthesis of 2,3-diaminoanthracene, which can be achieved through the reduction of 2,3-dinitroanthracene. The diamine is then converted to the bis-diazonium salt, which is subsequently displaced by bromide using a copper(I) bromide catalyst. The resulting this compound-9,10-dione would then need to be reduced to the final product.

Step 1: Synthesis of 2,3-Diaminoanthraquinone

A mixture of 2,3-dinitroanthraquinone (1.0 mmol) in ethanol (B145695) (20 mL) is treated with a solution of sodium sulfide (B99878) nonahydrate (3.0 mmol) in water (5 mL). The reaction mixture is heated to reflux for 4 hours. After cooling, the precipitated solid is collected by filtration, washed with water, and dried to give 2,3-diaminoanthraquinone.

Step 2: Diazotization of 2,3-Diaminoanthraquinone

2,3-Diaminoanthraquinone (1.0 mmol) is suspended in a mixture of hydrobromic acid (48%, 10 mL) and water (10 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (2.2 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 1 hour at this temperature.

Step 3: Sandmeyer Reaction to form this compound-9,10-dione

In a separate flask, copper(I) bromide (2.2 mmol) is dissolved in hydrobromic acid (48%, 10 mL). The cold diazonium salt solution is then added slowly to the stirred CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases. The mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield this compound-9,10-dione.

Step 4: Reduction to this compound

To a solution of this compound-9,10-dione (1.0 mmol) in a mixture of ethanol and THF (1:1, 20 mL), sodium borohydride (B1222165) (NaBH4, 3.0 mmol) is added portionwise at room temperature. The reaction is stirred for 2 hours, after which the excess reducing agent is quenched by the careful addition of dilute hydrochloric acid. The mixture is then extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to give this compound.

Caption: Plausible synthetic route to this compound via a Sandmeyer reaction.

References

Unlocking the Synthetic Potential of 2,3-Dibromoanthracene: A Technical Guide to the Reactivity of its Bromine Atoms

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Introduction

2,3-Dibromoanthracene is a halogenated polycyclic aromatic hydrocarbon that serves as a versatile building block in the synthesis of a variety of functional organic materials and complex molecules relevant to drug discovery. The strategic placement of two bromine atoms on the anthracene (B1667546) core at the 2- and 3-positions offers reactive handles for the introduction of diverse functionalities through various cross-coupling and substitution reactions. Understanding the inherent reactivity of these bromine atoms is paramount for designing selective and efficient synthetic strategies to access novel 2,3-disubstituted anthracene derivatives. This in-depth technical guide provides a comprehensive overview of the reactivity of the bromine atoms in this compound, focusing on key transformations and providing detailed experimental frameworks.

Core Reactivity Principles

The reactivity of the bromine atoms in this compound is influenced by the electronic and steric environment of the anthracene scaffold. Anthracene itself is known to be more reactive than benzene (B151609) in both substitution and addition reactions. The bromine substituents at the 2- and 3-positions are electronically similar, making their differentiation in chemical reactions a significant synthetic challenge. However, subtle differences in their steric accessibility and electronic environment can be exploited to achieve regioselective functionalization under carefully controlled reaction conditions.

Key Synthetic Transformations

The bromine atoms on this compound are amenable to a range of palladium-catalyzed cross-coupling reactions, as well as other transformations such as lithiation followed by electrophilic quench. These reactions provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction can be employed to introduce aryl, heteroaryl, or alkyl groups. The synthesis of 2,3-disubstituted anthracenes has been achieved through the Suzuki-Miyaura reaction of this compound with alkylboronic acids.[1]

Generalized Experimental Protocol for Double Suzuki-Miyaura Coupling:

A general procedure for the double Suzuki-Miyaura coupling of a dibromoanthracene derivative involves the use of a palladium catalyst, a base, and a suitable solvent system. While a specific protocol for this compound is not extensively detailed, the following can be adapted from procedures for other dibromoanthracene isomers.[2][3]

Table 1: Generalized Conditions for Double Suzuki-Miyaura Coupling of Dibromoanthracenes

| Parameter | Condition |

| Dibromoanthracene | 1.0 equivalent |

| Arylboronic Acid | 2.2 - 3.0 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Ligand |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-4.0 equivalents) |

| Solvent | Toluene/Ethanol/Water, Dioxane/Water, or DMF |

| Temperature | 80 - 120 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Note: Achieving selective mono-arylation requires careful control of stoichiometry (using ~1.0 equivalent of the boronic acid) and reaction conditions, such as lower temperatures and shorter reaction times.[4]

Logical Workflow for Suzuki-Miyaura Coupling:

References

potential applications of 2,3-dibromoanthracene in materials science

An In-depth Technical Guide for Researchers and Scientists

Executive Summary

2,3-Dibromoanthracene is a halogenated polycyclic aromatic hydrocarbon that, while not extensively studied for direct applications, holds significant potential as a foundational building block in materials science. Its primary utility lies in its role as a synthetic intermediate, where the two bromine atoms at the 2 and 3 positions serve as reactive sites for forming new carbon-carbon bonds. This allows for the construction of larger, more complex π-conjugated systems, which are of great interest for applications in organic electronics. Although direct experimental data on the material properties of this compound derivatives are scarce, its structural similarity to other well-researched anthracene (B1667546) compounds, particularly the 9,10-dibromoanthracene (B139309) isomer, suggests promising avenues for exploration in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced electronic devices. This guide provides a comprehensive overview of its known properties, its established role as a synthetic precursor, and its potential applications in materials science, supported by generalized experimental protocols and logical workflows.

Physicochemical Properties